4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
Brand Name:
Vulcanchem
CAS No.:
160648-26-0
VCID:
VC21270267
InChI:
InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
SMILES:
COC(=O)C=CC1=CC=C(C=C1)C(=O)O
Molecular Formula:
C11H10O4
Molecular Weight:
206.19 g/mol
4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
CAS No.: 160648-26-0
Cat. No.: VC21270267
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160648-26-0 |
|---|---|
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | 4-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoic acid |
| Standard InChI | InChI=1S/C11H10O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-7H,1H3,(H,13,14)/b7-4+ |
| Standard InChI Key | WNQUXRWZRJWTBX-QPJJXVBHSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CC=C(C=C1)C(=O)O |
| SMILES | COC(=O)C=CC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator